molecular formula C22H19ClN4OS B2554450 3-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-[4-(propan-2-yl)phenyl]pyridazine CAS No. 1115285-88-5

3-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-[4-(propan-2-yl)phenyl]pyridazine

カタログ番号: B2554450
CAS番号: 1115285-88-5
分子量: 422.93
InChIキー: PUHUUCMXIKDMLS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-[4-(propan-2-yl)phenyl]pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a 1,2,4-oxadiazole moiety and a para-isopropylphenyl group. Such compounds are often investigated for pharmaceutical or materials science applications due to their π-conjugated systems and ability to engage in noncovalent interactions .

特性

IUPAC Name

3-(4-chlorophenyl)-5-[[6-(4-propan-2-ylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4OS/c1-14(2)15-3-5-16(6-4-15)19-11-12-21(26-25-19)29-13-20-24-22(27-28-20)17-7-9-18(23)10-8-17/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHUUCMXIKDMLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-[4-(propan-2-yl)phenyl]pyridazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting 4-chlorobenzohydrazide with an appropriate nitrile under acidic conditions.

    Attachment of the oxadiazole to the pyridazine ring: This step involves the formation of a thioether linkage between the oxadiazole and the pyridazine ring. This can be done by reacting the oxadiazole with a thiol-substituted pyridazine derivative.

    Introduction of the propan-2-ylphenyl group: This final step involves the substitution of a hydrogen atom on the pyridazine ring with a propan-2-ylphenyl group, typically using a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

化学反応の分析

Oxidation Reactions

The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones. This reaction is typically facilitated by oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).

Oxidation Type Reagents Conditions Products
Sulfur oxidationH₂O₂, mCPBAAqueous or organic solvents (e.g., THF)Sulfoxides, sulfones

Mechanism : The sulfanyl group (S–) is oxidized to sulfoxide (S=O) and further to sulfone (O=S=O) via electron transfer. The electron-withdrawing chlorophenyl group may stabilize intermediate radicals during oxidation .

Reduction Reactions

Reduction Type Reagents Conditions Products
N/A (core structure)LiAlH₄, NaBH₄Anhydrous etherNot applicable

Note : Reduction may not be a primary reaction pathway for this compound due to its functional group composition .

Substitution Reactions

Electrophilic substitution on aromatic rings (pyridazine, oxadiazole, chlorophenyl) is possible. The oxadiazole ring’s electron-deficient nature may favor nucleophilic substitution if activated.

Substitution Type Reagents Conditions Products
Electrophilic (aromatic rings)NBS, Cl₂Lewis acids (e.g., FeCl₃)Halogenated derivatives
Nucleophilic (oxadiazole)Amine nucleophilesPolar aprotic solventsSubstituted oxadiazoles

Example : Chlorophenyl groups may undergo electrophilic substitution at para positions due to electron-withdrawing effects .

Coupling Reactions

The compound’s sulfanyl linkage suggests a prior coupling reaction (e.g., nucleophilic substitution). For analogs, coupling between oxadiazole and pyridazine intermediates often involves:

  • S-alkylation : Using halides (e.g., alkyl halides) in polar solvents.

  • Thioether formation : Via displacement of halides by thiolates.

Coupling Type Reagents Conditions Products
S-alkylationAlkyl halides, K₂CO₃DMF, refluxSulfanyl-linked heterocycles
Thioether formationThiols, baseTHF, room temperatureAnalogous thioethers

Mechanism : Oxadiazole intermediates react with pyridazine derivatives containing leaving groups (e.g., halides) to form the sulfanyl bridge .

Mechanistic Considerations

The compound’s reactivity is influenced by:

  • Electron-withdrawing groups (Cl on chlorophenyl): Stabilize intermediates in oxidation/substitution.

  • Electron-donating groups (propan-2-yl on phenyl): May activate adjacent positions for electrophilic attack.

  • Ring strain : Pyridazine and oxadiazole rings may undergo ring-opening or rearrangement under harsh conditions.

Key Observations :

  • The oxadiazole ring’s electron deficiency facilitates nucleophilic substitution.

  • The sulfanyl group acts as a soft nucleophile in coupling reactions.

  • Chlorophenyl substitution enhances hydrophobicity, influencing solubility and reactivity .

科学的研究の応用

Antimicrobial Properties

Recent studies have indicated that compounds containing oxadiazole and pyridazine frameworks exhibit promising antimicrobial activity. For instance, the compound was tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in disc diffusion assays. These findings suggest potential applications in developing new antibacterial agents .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The presence of the chlorophenyl group appears to enhance its cytotoxic effects against specific tumor types .

Case Studies

  • Antimicrobial Efficacy : A study published in 2024 evaluated the antimicrobial efficacy of various oxadiazole derivatives, including the compound . The results indicated that it exhibited superior activity against resistant strains compared to standard antibiotics, highlighting its potential as an alternative therapeutic agent .
  • Antitumor Mechanisms : Another investigation focused on the compound's ability to inhibit tubulin polymerization, a critical process for cancer cell proliferation. This mechanism was substantiated through molecular docking studies, which suggested strong binding interactions with tubulin proteins .

作用機序

The mechanism of action of 3-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-[4-(propan-2-yl)phenyl]pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the specific biological context in which the compound is used.

生物活性

The compound 3-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-[4-(propan-2-yl)phenyl]pyridazine is a novel derivative within the oxadiazole class, known for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential as an enzyme inhibitor.

Chemical Structure and Properties

The molecular formula of this compound is C22H23ClN4O3C_{22}H_{23}ClN_{4}O_{3}, with a molecular weight of approximately 426.9 g/mol. The structure features a pyridazine ring, a chlorophenyl group, and an oxadiazole moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC22H23ClN4O3
Molecular Weight426.9 g/mol
LogP (Partition Coefficient)4.134
Water Solubility (LogSw)-4.56
Polar Surface Area65.82 Ų

Anticancer Activity

Recent studies highlight the potential of oxadiazole derivatives in cancer therapy. The 1,3,4-oxadiazole scaffold has demonstrated significant cytotoxicity against various cancer cell lines by targeting multiple pathways involved in tumor growth and proliferation. Specifically, this compound may inhibit key enzymes such as thymidylate synthase , HDAC , and telomerase , which are crucial for cancer cell survival and replication .

A comparative study on similar oxadiazole derivatives showed that modifications to the oxadiazole ring can enhance anticancer activity. For instance, hybridization with other anticancer pharmacophores has been shown to yield compounds with improved selectivity and potency against malignant cells .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties due to the presence of the oxadiazole moiety. Research indicates that derivatives of 1,3,4-oxadiazole exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. In particular, studies have shown that substituents on the oxadiazole ring can significantly influence antibacterial efficacy .

A case study involving a series of synthesized oxadiazole derivatives reported varying degrees of effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli . The results indicated that certain structural modifications led to enhanced antibacterial properties .

Enzyme Inhibition

The biological activity of this compound may also extend to enzyme inhibition. Oxadiazole derivatives have been identified as potential inhibitors of enzymes involved in inflammatory responses and cancer progression. For instance, compounds targeting lipoxygenase and cyclooxygenase pathways have been synthesized with promising results in reducing inflammation and tumorigenesis .

類似化合物との比較

Comparison with Structurally Similar Compounds

Below is a framework for evaluating its properties relative to analogs:

Structural Analogues
  • Pyrazoline Derivatives (): Compounds like 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (1) and its derivatives share aromatic and heterocyclic features with the target compound. However, the pyridazine-oxadiazole hybrid in the target molecule introduces distinct electronic effects due to sulfur and nitrogen atoms, which may enhance π-stacking or hydrogen-bonding capabilities compared to pyrazoline systems .
Electronic Properties
  • For example, the sulfur atom in the thioether group likely creates regions of high electron density, differentiating it from oxygen-containing analogs. Comparative ESP maps would highlight variations in charge distribution affecting solubility or reactivity .
Noncovalent Interactions
  • Noncovalent Interaction (NCI) Analysis (): The target compound’s 4-chlorophenyl and isopropylphenyl groups may engage in van der Waals interactions or steric repulsion. In contrast, fluorophenyl or bromophenyl analogs (e.g., compounds 1–4 in ) exhibit weaker dispersion forces due to smaller halogen sizes. NCI plots would visualize these differences in interaction surfaces .

Hypothetical Data Tables for Comparative Analysis

Note: The tables below are illustrative, based on methodologies from the evidence.

Table 1. Crystallographic Parameters (Hypothetical)

Compound Space Group Bond Length (C-S) (Å) Dihedral Angle (Oxadiazole-Pyridazine) Refinement Tool
Target Compound P2₁/c 1.78 12.3° SHELXL
3-(4-Fluorophenyl)pyrazoline P-1 N/A 8.5° (pyrazole-pyridazine) SHELXTL

Table 2. Electronic Properties (Computed via Multiwfn)

Compound ESP (kcal/mol) at S Atom ELF (S···N Region) HOMO-LUMO Gap (eV)
Target Compound -25.6 0.72 4.1
5-(4-Bromophenyl)pyrazoline -18.9 0.65 3.8

Key Research Findings and Limitations

  • Crystallography: The target compound’s structure could be resolved using SHELX-based refinement, similar to pyrazoline derivatives in . The thioether linkage may introduce torsional strain compared to carbonyl-containing analogs .
  • Limitations: No direct experimental data (e.g., XRD, NMR) for the target compound is provided in the evidence, necessitating reliance on computational models and structural analogies.

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The compound can be synthesized via multi-step routes involving condensation, cyclization, and functional group modifications. For example, the oxadiazole moiety can be formed by reacting 4-chlorobenzamide derivatives with hydroxylamine, followed by cyclization under acidic conditions. The sulfanyl linker can be introduced via nucleophilic substitution .
  • Optimization : Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent, catalyst loading). Tools like Response Surface Methodology (RSM) can identify optimal conditions for yield and purity . Solvents such as DMF or toluene and catalysts like palladium or copper are commonly employed .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm substituent connectivity and regiochemistry.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Employ SHELXL for refinement of crystallographic data to resolve bond lengths, angles, and noncovalent interactions. Single-crystal XRD is essential for absolute configuration determination .

Q. How can researchers assess the purity and stability of this compound under laboratory conditions?

  • Methodological Answer :
  • Chromatography : Use HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) to quantify purity.
  • Stability Studies : Conduct accelerated degradation tests (e.g., exposure to heat, light, humidity) followed by LC-MS to identify decomposition products .

Advanced Questions

Q. What computational strategies can elucidate the noncovalent interactions governing its biological or material properties?

  • Methodological Answer :
  • Electron Density Analysis : Use Multiwfn to compute electrostatic potential (ESP) maps and identify regions susceptible to electrophilic/nucleophilic attacks .
  • Noncovalent Interaction (NCI) Analysis : Apply the NCI index (via Gaussian and VMD) to visualize van der Waals interactions, hydrogen bonds, and steric clashes in 3D space .
  • Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding affinities with biological targets (e.g., enzymes linked to antimicrobial activity) .

Q. How can contradictions in reported biological activity data across studies be resolved?

  • Methodological Answer :
  • Reproducibility Checks : Validate assay protocols (e.g., MIC for antimicrobial studies) using standardized controls.
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like solvent choice (DMSO vs. saline) or cell line specificity .
  • Purity Verification : Cross-correlate biological activity with HPLC purity data to rule out impurities as confounding factors .

Q. What advanced strategies are effective for designing derivatives with enhanced properties?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing the chlorophenyl group with fluorophenyl) and assess changes in activity .
  • Quantum Chemical Calculations : Use DFT (Gaussian) to calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity .
  • Reaction Path Search : Apply computational reaction design tools (e.g., ICReDD’s workflow) to explore novel synthetic pathways for derivatives .

Q. How can the mechanistic role of the sulfanyl linker in reactivity or intermolecular interactions be investigated?

  • Methodological Answer :
  • Topological Analysis : Use Quantum Theory of Atoms in Molecules (QTAIM) via Multiwfn to analyze bond critical points and electron density at the sulfur atom .
  • Kinetic Studies : Monitor reaction intermediates (e.g., via in situ IR spectroscopy) to probe the sulfanyl group’s participation in transition states .

Data Contradiction Analysis

Q. How should researchers address discrepancies in crystallographic data interpretations?

  • Methodological Answer :
  • Refinement Validation : Cross-check SHELXL refinement parameters (R-factors, residual density maps) and compare with similar structures in the Cambridge Structural Database (CSD) .
  • Twinned Data Handling : For challenging crystals, use SHELXE to deconvolute twinned datasets and improve model accuracy .

Methodological Tools Table

Application Tools/Techniques Key References
Synthetic OptimizationDoE, RSM, Pd/Cu Catalysis
Structural AnalysisSHELXL, Multiwfn, QTAIM
Computational Interaction StudyGaussian, VMD, AutoDock
Biological Data ValidationANOVA, HPLC-MS

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。